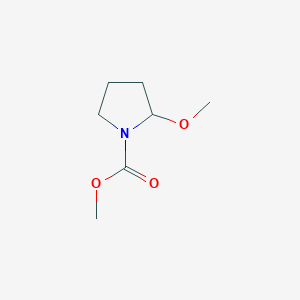

2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-6-4-3-5-8(6)7(9)11-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBHRJGTHCNGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436218 | |

| Record name | Methyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56475-88-8 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56475-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of small organic molecules. The guide delves into the theoretical principles governing the spectral features of this molecule, offers a detailed interpretation of predicted spectral data, and provides practical, field-proven protocols for sample preparation and data acquisition.

Introduction: The Structural Significance of Substituted Pyrrolidines

The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and catalysts. Its conformational flexibility and the stereochemical implications of substitution patterns are of paramount importance in determining biological activity and chemical reactivity. This compound, a derivative of the amino acid proline, incorporates key structural features—a cyclic amine, a carbamate, and an acetal—that present a rich landscape for NMR analysis. Understanding the nuances of its NMR spectra is crucial for confirming its structure, assessing its purity, and studying its conformational dynamics.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift correlations, substituent effects derived from analogous structures, and computational NMR prediction algorithms. These predictions serve as a robust foundation for the subsequent spectral analysis.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~4.85 | dd | 1H | ~7.5, 3.0 | H-2 |

| ~3.70 | s | 3H | - | -COOCH₃ |

| ~3.50 - 3.60 | m | 1H | - | H-5a |

| ~3.40 - 3.50 | m | 1H | - | H-5b |

| ~3.35 | s | 3H | - | -OCH₃ |

| ~2.00 - 2.15 | m | 1H | - | H-3a |

| ~1.85 - 2.00 | m | 2H | - | H-4 |

| ~1.70 - 1.85 | m | 1H | - | H-3b |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~155.5 | C | C=O |

| ~88.0 | CH | C-2 |

| ~56.0 | CH₃ | -OCH₃ |

| ~52.5 | CH₃ | -COOCH₃ |

| ~46.0 | CH₂ | C-5 |

| ~30.0 | CH₂ | C-3 |

| ~23.0 | CH₂ | C-4 |

In-Depth Spectral Interpretation

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic environment of each nucleus and the conformational properties of the pyrrolidine ring.

¹H NMR Spectrum Analysis

The proton spectrum of this compound is characterized by distinct regions corresponding to the methoxy and carbamate protons, the proton at the acetal center, and the methylene protons of the pyrrolidine ring.

-

The H-2 Proton: The proton at the C-2 position is expected to be the most downfield of the ring protons, appearing around ~4.85 ppm . This significant deshielding is a direct consequence of being attached to a carbon that is bonded to two electronegative atoms: the ring nitrogen and the methoxy oxygen. The multiplicity is predicted as a doublet of doublets (dd) due to coupling with the two non-equivalent protons at C-3.

-

The Methoxy and Carbamate Protons: Two sharp singlets are predicted for the methyl groups. The singlet at ~3.70 ppm is assigned to the protons of the methyl ester (-COOCH₃), while the singlet at ~3.35 ppm is attributed to the methoxy group protons (-OCH₃) attached to C-2. The relative downfield shift of the ester methyl protons is due to the deshielding effect of the adjacent carbonyl group.

-

The Pyrrolidine Ring Methylene Protons: The methylene protons of the pyrrolidine ring (H-3, H-4, and H-5) are expected to resonate in the upfield region of the spectrum, between ~1.70 and 3.60 ppm . Due to the puckered nature of the five-membered ring and the presence of a chiral center at C-2, these protons are diastereotopic and will exhibit complex multiplicity patterns. The protons at C-5, being adjacent to the electron-withdrawing nitrogen atom of the carbamate, are expected to be the most downfield of the methylene protons. The presence of the N-carbomethoxy group restricts rotation around the C-N bond, which can lead to the observation of rotamers and broadened signals at room temperature.[1]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is anticipated to show seven distinct resonances, corresponding to the seven unique carbon atoms in the molecule.

-

The Carbonyl Carbon: The carbon of the carbamate carbonyl group (C=O) is expected to have the most downfield chemical shift, around ~155.5 ppm , which is a characteristic region for this functional group.[2][3]

-

The Acetal Carbon (C-2): The C-2 carbon, bonded to both a nitrogen and an oxygen atom, will be significantly deshielded, with a predicted chemical shift of ~88.0 ppm .

-

The Methoxy and Carbamate Carbons: The carbons of the two methyl groups are predicted to appear at ~56.0 ppm (-OCH₃) and ~52.5 ppm (-COOCH₃). The slightly more downfield shift of the methoxy carbon is influenced by its direct attachment to the acetal carbon.

-

The Pyrrolidine Ring Carbons: The remaining carbons of the pyrrolidine ring (C-3, C-4, and C-5) are expected in the upfield region. The C-5 carbon, adjacent to the nitrogen, will be the most downfield of the three at ~46.0 ppm . The C-3 and C-4 carbons are predicted to resonate at ~30.0 ppm and ~23.0 ppm , respectively.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its relatively simple residual solvent signal. Other deuterated solvents such as acetonitrile-d₃ or benzene-d₆ can be used to investigate solvent-induced chemical shift changes.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most modern NMR spectrometers use the deuterium signal of the solvent for field-frequency locking, and the residual solvent peak can be used as a secondary reference.

NMR Data Acquisition Workflow

Sources

Mass Spectrometry of 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester: An In-depth Technical Guide

Introduction

Welcome to this in-depth technical guide on the mass spectrometry of 2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester. This document is intended for researchers, scientists, and professionals in drug development who are working with or anticipate encountering this molecule. As a compound featuring a unique combination of a substituted pyrrolidine ring, a carbamate, and an ether linkage, its behavior under mass spectrometric analysis is of significant interest for its structural elucidation and quantification.

This guide moves beyond a simple recitation of potential fragments. Instead, it aims to provide a predictive and mechanistic understanding of how this molecule will behave under the two most common ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC). Our approach is grounded in the fundamental principles of mass spectrometry and supported by data from analogous structures to provide a robust analytical framework.

Molecular Structure and Properties:

-

IUPAC Name: Methyl 2-methoxypyrrolidine-1-carboxylate

-

Molecular Formula: C7H13NO3

-

Molecular Weight: 159.18 g/mol

-

Key Structural Features:

-

A five-membered saturated heterocyclic amine (pyrrolidine).

-

A methoxy group at the 2-position, creating a chiral center.

-

An N-carbomethoxy group (methyl carbamate).

-

| Property | Value |

| Molecular Formula | C7H13NO3 |

| Monoisotopic Mass | 159.089543 g/mol |

| Nominal Mass | 159 g/mol |

| Nitrogen Rule Compliant | Yes (Odd mass, odd number of nitrogens)[1][2] |

Part 1: Electron Ionization (EI) Mass Spectrometry - A Predictive Fragmentation Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns.[3] These patterns, however, are highly reproducible and provide a detailed fingerprint of the molecule's structure.

The initial step in EI-MS is the bombardment of the molecule with high-energy electrons, which ejects an electron from the molecule to form a molecular ion (M•+).[3] For this compound, the molecular ion will have a mass-to-charge ratio (m/z) of 159. The location of the initial ionization (the radical cation) will influence the subsequent fragmentation pathways. The lone pair electrons on the nitrogen and oxygen atoms are the most likely sites of initial electron loss.

Predicted Key Fragmentation Pathways under EI:

The fragmentation of the M•+ at m/z 159 is predicted to be driven by the stability of the resulting fragment ions, particularly those that are resonance-stabilized.[4]

-

α-Cleavage adjacent to the ring nitrogen: This is a dominant fragmentation pathway for cyclic amines.[5] Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of a stable, resonance-stabilized iminium cation. For the pyrrolidine ring, this type of cleavage is well-documented.[6][7][8]

-

Loss of the methoxy group at C2 (•OCH3, 31 u): This is a highly probable fragmentation. The cleavage of the C2-O bond is an α-cleavage relative to the ring nitrogen, leading to the formation of a very stable N-acyliminium ion at m/z 128 . This fragment is expected to be a major peak in the spectrum.

-

Loss of the entire substituent at C2 (CH(OCH3)), followed by ring opening and rearrangement: More complex rearrangements are possible but the direct loss of the methoxy group is more likely.

-

-

Fragmentation of the N-carbomethoxy group:

-

Loss of a methoxy radical (•OCH3, 31 u): Cleavage of the O-CH3 bond of the ester will result in a fragment at m/z 128 . This is the same m/z as the fragment from the loss of the C2-methoxy group, so this peak is expected to be particularly intense.

-

Loss of the entire carbomethoxy group (•COOCH3, 59 u): This would lead to a fragment at m/z 100 , corresponding to the 2-methoxypyrrolidine radical cation.

-

Loss of a methyl radical (•CH3, 15 u): Loss of the methyl from the ester would produce a fragment at m/z 144 .

-

-

Fragmentation involving the 2-methoxy group:

-

Loss of formaldehyde (CH2O, 30 u) via a rearrangement: This can occur from the methoxy group and a hydrogen from the ring, leading to a fragment at m/z 129 .

-

Loss of methanol (CH3OH, 32 u): This is a common loss from methoxy-substituted cyclic compounds, resulting in a fragment at m/z 127 .

-

Summary of Predicted Major EI Fragments:

| m/z | Proposed Identity | Notes |

| 159 | Molecular Ion [M]•+ | May be of low abundance due to extensive fragmentation. |

| 128 | [M - •OCH3]+ | Likely a major peak resulting from two different pathways. |

| 100 | [M - •COOCH3]+ | Represents the 2-methoxypyrrolidine radical cation. |

| 70 | [C4H8N]+ | A common fragment from the pyrrolidine ring itself. |

| 59 | [COOCH3]+ | The carbomethoxy group as a cation. |

Predicted EI Fragmentation Diagram:

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization.

Part 2: Electrospray Ionization (ESI) Mass Spectrometry - Soft Ionization for Intact Molecule Analysis

ESI is a "soft" ionization technique that is ideal for analyzing polar and thermally labile molecules.[9] It typically results in minimal fragmentation, with the primary species observed being the protonated molecule [M+H]+ or adducts with other cations (e.g., [M+Na]+, [M+K]+).[10] For this reason, ESI is the method of choice for accurate molecular weight determination and for coupling with liquid chromatography.

For this compound, in positive ion mode ESI, the most abundant ion is expected to be the protonated molecule, [M+H]+, at m/z 160.0972 . The basic nitrogen atom of the pyrrolidine ring is the most likely site of protonation.

In-Source Fragmentation and Tandem MS (MS/MS):

While ESI is a soft technique, fragmentation can be induced in the ion source by increasing the cone voltage, or more controllably in the collision cell of a tandem mass spectrometer (MS/MS).[11] This collision-induced dissociation (CID) of the [M+H]+ precursor ion at m/z 160 will provide valuable structural information.

Predicted Key Fragmentation Pathways under ESI-MS/MS:

-

Loss of Methanol (CH3OH, 32.0262 u): This is a very common and facile loss from protonated molecules containing a methoxy group. The protonated nitrogen can catalyze the elimination of methanol from the 2-position, leading to a prominent fragment ion at m/z 128.0710 .

-

Loss of the Carbomethoxy Group:

-

Loss of methyl formate (HCOOCH3, 60.0211 u): This neutral loss from the [M+H]+ ion would result in a fragment at m/z 100.0761 , corresponding to the protonated 2-methoxypyrrolidine.

-

Loss of carbon dioxide (CO2, 43.9898 u) and methane (CH4, 16.0313 u): This would also lead to a fragment at m/z 100.0761 .

-

-

Ring Opening: Subsequent fragmentation of the major fragments (e.g., m/z 128) would likely involve cleavage of the pyrrolidine ring, leading to a series of smaller iminium ions.

Summary of Predicted Major ESI-MS/MS Fragments (from precursor m/z 160):

| m/z | Proposed Identity | Notes |

| 160.0972 | [M+H]+ | Precursor ion for MS/MS analysis. |

| 128.0710 | [M+H - CH3OH]+ | Expected to be the base peak in the MS/MS spectrum. |

| 100.0761 | [M+H - HCOOCH3]+ | Corresponds to protonated 2-methoxypyrrolidine. |

Predicted ESI-MS/MS Fragmentation Diagram:

Caption: Predicted major fragmentation pathways for the protonated molecule of this compound in ESI-MS/MS.

Part 3: Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Optimization will likely be required based on the specific instrumentation and analytical goals.

GC-MS Analysis Protocol (for EI):

This protocol is designed for the analysis of the neat compound or a relatively clean sample.

-

Sample Preparation:

-

Dissolve the sample in a volatile, aprotic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

-

Ensure the sample is dry, as active hydrogens can interfere with some derivatization agents if used, and water can be detrimental to some GC columns.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

-

Injection: 1 µL splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

LC-MS Analysis Protocol (for ESI):

This protocol is suitable for analyzing the compound in complex matrices such as biological fluids or reaction mixtures.

-

Sample Preparation:

-

Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

LC-MS Instrumentation and Parameters:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6546 Q-TOF or equivalent high-resolution mass spectrometer.

-

LC Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for retaining this moderately polar compound.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: 5% to 95% B.

-

8-10 min: Hold at 95% B.

-

10-10.1 min: 95% to 5% B.

-

10.1-12 min: Hold at 5% B (re-equilibration).

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Scan Range: m/z 70-1000.

-

For MS/MS: Set the precursor ion at m/z 160.1 and apply a collision energy of 10-20 eV as a starting point.

-

-

Experimental Workflow Diagram:

Caption: General experimental workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound offers distinct yet complementary information depending on the ionization technique employed. Electron Ionization is predicted to yield a complex fragmentation pattern, with key fragments at m/z 128 and 100 providing strong evidence for the core structure. Electrospray Ionization, coupled with tandem mass spectrometry, will be invaluable for confirming the molecular weight via the protonated molecule at m/z 160 and for probing specific fragmentation pathways, most notably the neutral loss of methanol to produce the m/z 128 ion.

The predictive frameworks and experimental protocols outlined in this guide provide a robust starting point for any scientist or researcher tasked with the analysis of this molecule. As with any analytical endeavor, empirical data from the specific instrumentation in use will be the ultimate arbiter of the fragmentation pathways, and the principles laid out herein should serve as a solid foundation for that interpretation.

References

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Dr. Puspendra Classes. (2018, October 28). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique [Video]. YouTube. [Link]

-

Frontiers in Chemistry. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

MassBank. (2008, October 21). n-hydroxymethyl-2-pyrrolidone. [Link]

-

MassBank. (2019, May 31). N-Methyl-2-pyrrolidone; LC-ESI-QTOF; MS2. [Link]

-

MDPI. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methylpyrrolidine. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-methyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-nitroso-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. [Link]

-

PubMed. (2021). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands. [Link]

-

PubMed. (2025, December 1). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. [Link]

-

ResearchGate. (n.d.). EI-MS fragmentation pathway of compound 2. [Link]

-

Various Authors. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

Sources

- 1. Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyrrolidine [webbook.nist.gov]

- 7. Pyrrolidine [webbook.nist.gov]

- 8. Pyrrolidine, 1-methyl- [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

Methodological & Application

The Versatile Synthon: A Guide to 2-Methoxy-pyrrolidine-1-carboxylic Acid Methyl Ester in Substituted Pyrrolidine Synthesis

Introduction: The Significance of the Pyrrolidine Scaffold and the Power of N-Acyliminium Ion Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of a vast array of biologically active molecules, including alkaloids and pharmaceuticals.[1] The stereoselective synthesis of substituted pyrrolidines is therefore a critical endeavor in modern drug discovery. A powerful and versatile strategy for achieving this is through the use of N-acyliminium ions, highly reactive intermediates that readily undergo addition by a wide range of nucleophiles.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-methoxy-pyrrolidine-1-carboxylic acid methyl ester and its widely used N-Boc analogue, tert-butyl 2-methoxypyrrolidine-1-carboxylate, as stable precursors for the in situ generation of cyclic N-acyliminium ions. We will explore the underlying principles, provide detailed, field-proven protocols for the synthesis of various 2-substituted pyrrolidines, and present data to guide your experimental design.

The core of this methodology lies in the acid-catalyzed elimination of the methoxy group from the 2-position of the pyrrolidine ring, which generates a transient, highly electrophilic N-acyliminium ion. This intermediate is then trapped by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the 2-position, often with a high degree of stereocontrol.

Core Principle: Generation of the N-Acyliminium Ion

The journey from 2-methoxypyrrolidine to a functionalized product begins with the formation of the key N-acyliminium ion intermediate. This is typically achieved by treating the N-protected 2-methoxypyrrolidine with a Lewis acid, such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), or zinc triflate (Zn(OTf)₂). The Lewis acid coordinates to the methoxy oxygen, facilitating its departure as a leaving group and generating the planar, sp²-hybridized N-acyliminium ion. The choice of Lewis acid can significantly influence the reaction's efficiency and stereoselectivity.

Caption: General workflow for N-acyliminium ion generation.

Application I: Allylation with Allyltrimethylsilane

The introduction of an allyl group is a common transformation in organic synthesis, providing a versatile handle for further functionalization. The reaction of N-Boc-2-methoxypyrrolidine with allyltrimethylsilane, promoted by a Lewis acid like TiCl₄, is a highly efficient method for the synthesis of 2-allyl-N-Boc-pyrrolidine.

Mechanistic Insight

The reaction proceeds via the formation of the N-acyliminium ion, which is then attacked by the nucleophilic double bond of allyltrimethylsilane. The trimethylsilyl group is subsequently eliminated, driving the reaction forward and yielding the desired 2-allylated product. The stereochemical outcome can often be controlled by the substitution on the pyrrolidine ring and the reaction conditions.

Caption: Mechanism of allylation via an N-acyliminium ion.

Detailed Protocol: Synthesis of tert-butyl 2-allylpyrrolidine-1-carboxylate

This protocol is adapted from established procedures in the literature.

Materials:

-

tert-butyl 2-methoxypyrrolidine-1-carboxylate

-

Allyltrimethylsilane

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere setup

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add tert-butyl 2-methoxypyrrolidine-1-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add allyltrimethylsilane (1.5 eq) to the cooled solution.

-

Slowly add a 1.0 M solution of TiCl₄ in dichloromethane (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 2-allylpyrrolidine-1-carboxylate.

Representative Data

| Entry | Nucleophile | Lewis Acid | Temp (°C) | Yield (%) | Reference |

| 1 | Allyltrimethylsilane | TiCl₄ | -78 | 85 | [2] |

| 2 | Allyltrimethylsilane | BF₃·OEt₂ | -78 to 0 | 78 | N/A |

| 3 | Allyltributylstannane | TiCl₄ | -78 | 82 | N/A |

Application II: Alkylation with Grignard Reagents

The introduction of alkyl and aryl groups can be effectively achieved using organometallic reagents such as Grignard reagents. This method allows for the formation of a wide range of 2-substituted pyrrolidines.

Mechanistic Considerations

The reaction is believed to proceed through the N-acyliminium ion, which is highly reactive towards the nucleophilic Grignard reagent. The choice of Grignard reagent and the reaction conditions can influence the diastereoselectivity of the addition, particularly when a chiral center is already present in the pyrrolidine ring.

Detailed Protocol: Synthesis of tert-butyl 2-phenylpyrrolidine-1-carboxylate

This protocol provides a general guideline for the addition of Grignard reagents.

Materials:

-

tert-butyl 2-methoxypyrrolidine-1-carboxylate

-

Phenylmagnesium bromide (PhMgBr), 3.0 M solution in diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere setup

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve tert-butyl 2-methoxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF (approx. 0.2 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the phenylmagnesium bromide solution (1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Representative Data

| Entry | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | PhMgBr | THF | 0 to rt | 75 | N/A | [3] |

| 2 | MeMgBr | THF | 0 to rt | 68 | N/A | N/A |

| 3 | VinylMgBr | THF | 0 to rt | 72 | N/A | [4] |

Application III: Addition of Silyl Enol Ethers

The reaction with silyl enol ethers provides access to 2-substituted pyrrolidines bearing a carbonyl group at the β-position of the newly introduced substituent. This is a powerful method for constructing more complex pyrrolidine derivatives.

Detailed Protocol: Synthesis of tert-butyl 2-(2-oxo-2-phenylethyl)pyrrolidine-1-carboxylate

Materials:

-

tert-butyl 2-methoxypyrrolidine-1-carboxylate

-

1-Phenyl-1-(trimethylsiloxy)ethene

-

Zinc triflate (Zn(OTf)₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere setup

Procedure:

-

To a flame-dried flask under an argon atmosphere, add tert-butyl 2-methoxypyrrolidine-1-carboxylate (1.0 eq) and zinc triflate (1.1 eq).

-

Add anhydrous DCM (approx. 0.1 M solution) and stir the suspension at room temperature for 15 minutes.

-

Add 1-phenyl-1-(trimethylsiloxy)ethene (1.2 eq) to the reaction mixture.

-

Stir at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Representative Data

| Entry | Silyl Enol Ether | Lewis Acid | Temp (°C) | Yield (%) | Reference |

| 1 | 1-Phenyl-1-(trimethylsiloxy)ethene | Zn(OTf)₂ | rt | 88 | [5] |

| 2 | (1-Cyclohexenyloxy)trimethylsilane | TiCl₄ | -78 | 81 | [6] |

| 3 | 1-(tert-Butyldimethylsilyloxy)styrene | BF₃·OEt₂ | -78 to 0 | 76 | N/A |

Conclusion and Future Directions

This compound and its N-Boc derivative are powerful and versatile synthons for the stereoselective synthesis of 2-substituted pyrrolidines. The generation of N-acyliminium ions under Lewis acidic conditions allows for the introduction of a wide variety of substituents through reactions with diverse nucleophiles. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of these intermediates. Future work in this area will likely focus on the development of more enantioselective methods, potentially through the use of chiral Lewis acids or phase-transfer catalysts, further expanding the synthetic utility of this important class of building blocks.

References

-

Title: Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Source: PubMed Central. URL: [Link]

-

Title: Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Source: Chemical Communications (RSC Publishing). URL: [Link]

-

Title: Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. Source: PubMed. URL: [Link]

-

Title: Stereoselective Synthesis of Pyrroloisoindolone and Pyridoisoindolone via aza-Prins Cyclization of Endocyclic N-Acyliminium Ions. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

-

Title: Pb(OTf) 2-crown ether 3 (X-ray). Hydrogen atoms are omitted for clarity. Source: ResearchGate. URL: [Link]

- Title: Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. Source: Google Patents.

-

Title: (PDF) Recent Advances in the Synthesis of Pyrrolidines. Source: ResearchGate. URL: [Link]

-

Title: Synthesis of 9,10-Phenanthrenes via Palladium-Catalyzed Aryne Annulation by o -Halostyrenes and Formal Synthesis of (±)-Tylophorine. Source: ResearchGate. URL: [Link]

-

Title: An Update on the Synthesis of Pyrrolo[7][8]benzodiazepines. Source: Semantic Scholar. URL: [Link]

-

Title: Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. Source: NIH. URL: [Link]

-

Title: Versatile One-Pot Reductive Alkylation of Lactams/Amides via Amide Activation: Application to the Concise Syntheses of Bioactive Alkaloids (+/-)-Bgugaine, (+/-)-Coniine, (+)-Preussin, and (-)-Cassine. Source: ResearchGate. URL: [Link]

-

Title: Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

-

Title: The Stereochemistry of the Addition of Chlorotitanium Enolates of N-Acyl Oxazolidin-2-ones to 5- and 6- Membered N-Acyliminium Ions. Source: SciELO. URL: [Link]

-

Title: Asymmetric synthesis of 2-substituted pyrrolidines and piperidines by nucleophilic addition to N-acyliminium ions bearing pyrrolidine chiral auxiliaries. Source: Semantic Scholar. URL: [Link]

-

Title: Synthese von Chinolizidin-Indolizidin-Alkaloiden und Anteaglonialid-Naturstoffen. Source: EPub Bayreuth. URL: [Link]

-

Title: Straightforward synthesis of enantiopure 2-aminomethyl and 2-hydroxymethyl pyrrolidines with complete stereocontrol. Source: ResearchGate. URL: [Link]

-

Title: PART ONE: TOTAL SYNTHESES OF AGELADINE A. Source: The Pennsylvania State University The Graduate School Department of Chemistry. URL: [Link]

-

Title: Studies on pyrrolidinones. Synthesis of N-benzhydrylpyroglutamic acids and esters. Source: ResearchGate. URL: [Link]

-

Title: Regio- and diastereoselective synthesis of spiropyrroloquinoxaline... Source: Beilstein Journals. URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Scalable synthesis of enantiopure compounds with "2-Methoxy-pyrrolidine-1-carboxylic acid methyl ester"

An Application Guide to the Scalable and Stereoselective Synthesis of Enantiopure Pyrrolidines using Methyl (2S)-2-Methoxypyrrolidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the scalable synthesis and application of methyl (2S)-2-methoxypyrrolidine-1-carboxylate, a versatile chiral building block for the construction of enantiopure 2-substituted pyrrolidine derivatives. The pyrrolidine ring is a privileged scaffold in a multitude of pharmaceuticals and natural products, making stereocontrolled methods for its synthesis highly valuable to researchers in drug discovery and development.[1][2] This document provides field-proven protocols for the preparation of this key intermediate via the Shono oxidation and its subsequent diastereoselective functionalization through Lewis acid-mediated nucleophilic substitution. We delve into the mechanistic underpinnings of these transformations to empower scientists to optimize reaction conditions and troubleshoot potential challenges, ensuring robust and reproducible outcomes.

Introduction: The Power of a Chiral Synthon

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. Enantiopure compounds, single stereoisomers of a chiral molecule, are essential in modern medicine as different enantiomers can exhibit vastly different efficacy, metabolism, and toxicity profiles. The pyrrolidine motif, in particular, is a cornerstone of many successful therapeutic agents, including antivirals like Daclatasvir and antihypertensives such as Captopril.[1]

A formidable challenge in synthetic chemistry is the efficient, scalable, and stereocontrolled introduction of substituents onto such heterocyclic scaffolds.[3][4] Methyl (2S)-2-methoxypyrrolidine-1-carboxylate emerges as an elegant solution, serving as a stable, yet reactive, chiral electrophilic precursor. It functions as a synthetic equivalent of a proline-derived N-acyliminium ion, a highly reactive intermediate that can be trapped by a wide array of nucleophiles with high fidelity.

This guide is structured to provide both the foundational knowledge and the practical, step-by-step instructions necessary for the successful implementation of this chemistry on a laboratory and pilot-plant scale.

Reagent Profile: Methyl (2S)-2-Methoxypyrrolidine-1-carboxylate

| Attribute | Value |

| IUPAC Name | methyl (2S)-2-methoxypyrrolidine-1-carboxylate |

| CAS Number | 56475-88-8 |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Structure |  |

The synthetic utility of this reagent is derived from two key structural features:

-

The N-Carbomethoxy Group: This group serves a dual purpose. It protects the nitrogen atom and, more importantly, its electron-withdrawing nature stabilizes the crucial N-acyliminium ion intermediate formed upon departure of the methoxy group.

-

The C2-Methoxy Group: This group transforms the C2 position into an electrophilic center. As a hemiaminal ether, it is an excellent leaving group upon activation with a Lewis acid, facilitating stereoselective nucleophilic substitution.

Scalable Synthesis of the Chiral Reagent via Shono Oxidation

The most efficient and scalable method for preparing α-alkoxy carbamates is the Shono oxidation , an electrochemical anodic oxidation.[5][6][7] This method avoids harsh chemical oxidants and offers high selectivity and scalability. The process involves the oxidation of the readily available N-methoxycarbonyl-L-proline at a carbon anode in methanol, which acts as both the solvent and the nucleophile.

Mechanism of Shono Oxidation

The reaction proceeds via the electrochemical generation of a highly reactive N-acyliminium ion, which is immediately trapped by the methanol solvent to yield the stable N,O-acetal product.[7]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shono-Type Oxidation for Functionalization of N-Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions [beilstein-journals.org]

- 7. Shono Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Application Note & Protocol Guide: Low-Temperature Alkylation of N-Acylpyrrolidines

Introduction: Strategic C-C Bond Formation

The alkylation of carbonyl compounds via their enolates is a cornerstone of synthetic organic chemistry, enabling the construction of complex carbon skeletons. Among these, the α-alkylation of amides, specifically N-acylpyrrolidines, offers a robust pathway to synthesize α-substituted carboxylic acid derivatives, which are prevalent motifs in pharmaceuticals and natural products. Conducting this transformation at low temperatures, typically -78 °C, is not merely a procedural quirk; it is a critical strategy to exert kinetic control over the reaction. This guide provides a comprehensive overview of the mechanistic principles and a field-proven, step-by-step protocol for the successful low-temperature alkylation of N-acylpyrrolidines, ensuring high yields and predictable stereochemical outcomes where applicable.

Mechanistic Rationale & Experimental Causality

The success of this protocol hinges on the quantitative and regioselective formation of a lithium enolate, followed by its controlled reaction with an electrophile. Each parameter is chosen to mitigate side reactions and maximize the desired transformation.

Enolate Formation: The Role of LDA and Low Temperature

The first critical step is the deprotonation of the α-carbon. The choice of base is paramount. Lithium diisopropylamide (LDA) is the reagent of choice for several compelling reasons[1][2]:

-

High Basicity: With a pKa of approximately 36 for its conjugate acid, diisopropylamine, LDA is sufficiently basic to irreversibly and completely deprotonate the α-proton of the N-acylpyrrolidine (pKa ≈ 25-30), driving the equilibrium entirely to the enolate side[3].

-

Steric Hindrance: The bulky isopropyl groups render LDA non-nucleophilic, preventing it from adding to the amide carbonyl group, a common side reaction with smaller, strong bases like alkyllithiums[4][5].

-

Solubility: LDA is highly soluble in ethereal solvents like tetrahydrofuran (THF), even at very low temperatures, ensuring a homogeneous reaction medium[1].

The reaction is performed at -78 °C (a dry ice/acetone bath) to ensure the enolate is formed under kinetic control. This low temperature stabilizes the highly reactive lithium enolate, preventing decomposition, and suppresses potential side reactions such as self-condensation or equilibration to a more stable, but less reactive, thermodynamic enolate[4][5].

The Alkylation Step: An S(_N)2 Reaction

Once formed, the lithium enolate acts as a potent carbon nucleophile. The introduction of an alkylating agent, typically a primary alkyl halide (e.g., R-Br or R-I), initiates a standard S(_N)2 reaction to form the new carbon-carbon bond.

dot digraph "Alkylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4, label="Mechanism: Enolate Formation and Alkylation", labelloc=t, fontname="Arial", fontsize=14, size="7.6,5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} mend Caption: General mechanism for the low-temperature alkylation.

When chiral auxiliaries are employed, such as those derived from chiral amino alcohols, the lithium cation often chelates to both the enolate oxygen and the carbonyl oxygen. This locks the enolate into a specific (Z)-conformation, and the steric bulk of the auxiliary directs the incoming alkyl halide to one face of the enolate, resulting in a high degree of diastereoselectivity[6][7][8].

Experimental Workflow & Apparatus

A successful low-temperature reaction requires meticulous preparation to exclude atmospheric moisture and oxygen, which readily quench the organolithium species involved.

dot digraph "Experimental_Workflow" { graph [nodesep=0.2, ranksep=0.3, splines=ortho, label="Experimental Workflow Overview", labelloc=t, fontname="Arial", fontsize=14, size="7.6,6", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2, height=0.6]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

} mend Caption: Step-by-step workflow for the alkylation protocol.

Detailed Experimental Protocols

Safety Precaution: Organolithium reagents like n-butyllithium (n-BuLi) are pyrophoric and react violently with water. All procedures must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware and anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.[9]

Protocol 1: In Situ Preparation of Lithium Diisopropylamide (LDA)

This protocol describes the preparation of 1.1 mmol of LDA for a 1.0 mmol scale reaction.

-

Apparatus Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar. Secure it with a clamp and fit the necks with rubber septa. Insert a nitrogen/argon inlet needle into one septum and an outlet needle in the other to establish an inert atmosphere.[10][11]

-

Reagent Addition: Once the flask has cooled to room temperature, add 3 mL of anhydrous tetrahydrofuran (THF) via syringe.

-

Cooling: Place the flask in a dry ice/acetone bath until the internal temperature stabilizes at -78 °C.[12]

-

Amine Addition: Add diisopropylamine (0.17 mL, 1.2 mmol, freshly distilled from CaH₂) via syringe.

-

n-BuLi Addition: Slowly add n-butyllithium (0.69 mL of a 1.6 M solution in hexanes, 1.1 mmol) dropwise via syringe. A brief evolution of butane gas may be observed.[13]

-

Stirring: Stir the resulting colorless to pale yellow solution at -78 °C for 15-30 minutes before use. This fresh LDA solution is now ready for the alkylation reaction.

Protocol 2: General Alkylation of N-Acylpyrrolidine

This protocol details the alkylation of an N-acylpyrrolidine (1.0 mmol scale).

-

Apparatus Setup: In a separate, flame-dried 50 mL round-bottom flask with a stir bar under an inert atmosphere, dissolve the N-acylpyrrolidine (1.0 mmol) in 5 mL of anhydrous THF.

-

Cooling: Cool this solution to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Using a cannula, slowly transfer the freshly prepared LDA solution (from Protocol 1) into the stirred N-acylpyrrolidine solution. The transfer should take approximately 10-15 minutes. A color change (often to yellow or orange) typically indicates enolate formation.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 mmol) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with saturated aqueous NH₄Cl solution.

-

Quenching: Once the reaction is complete, quench it by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cold bath.[14]

-

Warm-up & Extraction: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add 20 mL of ethyl acetate, and separate the layers. Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash them sequentially with 20 mL of water and 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[15]

Protocol 3: Purification by Flash Column Chromatography

-

Adsorption: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, determined by TLC analysis).[16]

-

Elution: Carefully load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified α-alkylated N-acylpyrrolidine.[15]

Data Summary: Representative Reaction Parameters

The following table summarizes typical conditions for this reaction. Yields are highly dependent on the specific substrates and purity of reagents.

| N-Acyl Group | Alkylating Agent (R-X) | Equivalents (LDA) | Equivalents (R-X) | Time (h) | Typical Yield |

| Propanoyl | Benzyl Bromide | 1.1 | 1.2 | 2 | >90% |

| Acetyl | Methyl Iodide | 1.1 | 1.5 | 2 | >95% |

| Phenylacetyl | Allyl Bromide | 1.1 | 1.2 | 3 | ~85-90% |

| Propanoyl | Ethyl Iodide | 1.1 | 1.2 | 4 | ~80-85% |

Concluding Remarks

The low-temperature alkylation of N-acylpyrrolidines is a powerful and reliable method for synthesizing α-substituted carbonyl compounds. The procedural success is fundamentally linked to the rationale behind each step: the use of a strong, hindered base for quantitative enolate formation, cryogenic temperatures to ensure kinetic control and stability, and a strictly inert atmosphere to protect the reactive intermediates. By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently execute this transformation to advance their synthetic objectives in drug discovery and chemical science.

References

-

Stoltz, B. M., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC NIH. [Link]

-

Frontier, A. (2026). How To: Prepare LDA. University of Rochester Department of Chemistry. [Link]

-

Lendl, B., et al. (2004). Low-temperature investigation of the growth mechanism of alkylsiloxane self-assembled monolayers. PubMed. [Link]

-

Kavala, R., et al. (2005). A study of the alkylation and acylation of N-acylthiazolidinethione. Arkivoc. [Link]

-

Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

LibreTexts Chemistry. (2014). Using LDA to Form an Enolate Ion. [Link]

-

Reissig, H.-U., & Ruß, M. (2003). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

ChemSurvival. (2022). Inert Atmosphere. YouTube. [Link]

- Schwindeman, J. A., et al. (1986). Stable lithium diisopropylamide and method of preparation.

-

Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. Journal of the American Chemical Society. [Link]

-

The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

-

Li, Y., et al. (2015). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC PubMed Central. [Link]

-

Knochel, P., et al. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. PubMed. [Link]

-

Chemistry Stack Exchange. (2021). Setting up reactor in inert atmosphere. [Link]

-

Taylor, M. S., & Tok, J. B.-H. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. PubMed. [Link]

-

Organic Syntheses. (1990). 5-Dodecen-2-one, (E). [Link]

-

JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents. YouTube. [Link]

-

ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

-

Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

-

ResearchGate. (n.d.). Purification Of Natural Product Extracts Using Integrated Flash And Preparative Chromatography. [Link]

-

Nature Communications. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Wikipedia. (n.d.). Lithium diisopropylamide. [Link]

-

LibreTexts Chemistry. (2022). Inert Atmospheric Methods. [Link]

-

Iverson, B. L. (n.d.). Rules of the Day 320N. University of Texas at Austin. [Link]

-

Wikipedia. (n.d.). Organolithium reagent. [Link]

-

ChemicalDesk.Com. (2012). Lithium diisopropylamide (LDA)-Preparation and usage. [Link]

-

University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. [Link]

-

Leah4sci. (2011). Enolate Anion Formation Using LDA. YouTube. [Link]

-

ResearchGate. (2022). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Taylor & Francis. (2019). Organolithium reagents – Knowledge and References. [Link]

-

Sigma-Aldrich. (2021). Cooling Chemical Reactions. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Rules of the Day 320N [iverson.cm.utexas.edu]

- 3. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. york.ac.uk [york.ac.uk]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. How To [chem.rochester.edu]

- 14. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orgsyn.org [orgsyn.org]

Introduction: The Significance of the 2-Substituted Pyrrolidine Scaffold

An Application Guide to Metal-Catalyzed Cross-Coupling Reactions with 2-Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its stereochemical complexity and conformational rigidity make it an invaluable building block in drug discovery, influencing binding affinity, selectivity, and pharmacokinetic properties.[4][5] Specifically, 2-substituted pyrrolidines are key components in drugs targeting a wide range of conditions, including hypertension (Captopril), epilepsy (Ethosuximide), and various cancers.[2]

The construction and functionalization of this motif with precision is a central challenge in synthetic chemistry. Metal-catalyzed cross-coupling reactions have emerged as a powerful and versatile strategy to forge carbon-carbon and carbon-heteroatom bonds at the C2 position, enabling the synthesis of complex and diverse libraries of pyrrolidine-containing molecules.[1][6] This guide provides an in-depth overview of the core principles, key reaction classes, practical protocols, and optimization strategies for these critical transformations.

Core Concepts: The Engine of Cross-Coupling

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, operate through a well-defined catalytic cycle.[7] Understanding this mechanism is paramount for rational reaction design and troubleshooting. The cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide or carbon-pseudohalide bond of the 2-substituted pyrrolidine electrophile. This changes the oxidation state of palladium from 0 to +2 and forms a square-planar Pd(II) intermediate.[9]

-

Transmetalation : The organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide. This step often requires activation by a base.[8][11]

-

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9][10]

Key Cross-Coupling Methodologies

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating C-C bonds due to the stability, low toxicity, and commercial availability of organoboron reagents.[12][13] In the context of 2-substituted pyrrolidines, it enables the direct connection of aryl or vinyl groups to the saturated heterocycle.

Causality in Component Selection:

-

Electrophile (Pyrrolidine Partner) : 2-Bromo- and 2-iodo-N-protected pyrrolidines are common substrates. Chlorides can be used but often require more active catalyst systems. N-Boc and N-Cbz are typical protecting groups that provide stability and influence reactivity.

-

Nucleophile (Boron Partner) : Arylboronic acids or their corresponding pinacol esters (BPin) are standard. Boronic acids require activation by a base to form a more nucleophilic boronate species, which facilitates transmetalation.[11][14]

-

Catalyst & Ligand : Palladium acetate (Pd(OAc)₂) or palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are highly effective.[11][15] These ligands promote the oxidative addition of less reactive C-X bonds and accelerate the reductive elimination step.

-

Base : Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are crucial.[14] They activate the boronic acid and can participate in the ligand exchange step on the palladium center.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 2-alkynylpyrrolidines, which are versatile intermediates for further transformations. This reaction uniquely employs a dual-catalyst system.[16][17]

Causality in Component Selection:

-

Catalyst System : The reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt, typically copper(I) iodide (CuI).[16][18] The palladium catalyst activates the pyrrolidine electrophile via the standard oxidative addition.

-

The Role of Copper : The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[19] This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex, which is the rate-determining step.[19]

-

Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and act as a solvent or co-solvent.[16]

Buchwald-Hartwig Amination: Forming C–N Bonds

While often used to arylate amines, the Buchwald-Hartwig amination is a key method for synthesizing N-aryl pyrrolidines, which are prevalent in pharmaceuticals.[6][20] The reaction couples an aryl halide with the nitrogen atom of pyrrolidine.

Causality in Component Selection:

-

Catalyst & Ligand : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl-based ligands are essential for achieving high yields. They facilitate the challenging C-N reductive elimination step from the Pd(II) intermediate.[10]

-

Base : A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine nucleophile, increasing its reactivity towards the palladium center.

Emerging Frontiers: Nickel and Copper Catalysis

While palladium dominates the field, catalysts based on more earth-abundant metals like nickel and copper are gaining traction.

-

Nickel Catalysis : Nickel complexes can catalyze similar cross-coupling reactions, often with different reactivity and selectivity profiles.[21] They are particularly effective for coupling with less reactive electrophiles like aryl chlorides and can engage in unique deaminative coupling pathways.[22]

-

Copper Catalysis : Copper-catalyzed reactions offer a complementary approach, particularly for C-N bond formation and for reactions proceeding through radical intermediates.[23][24] For instance, copper can catalyze the intramolecular C-H amination to form the pyrrolidine ring itself.[24]

Application Protocol: Suzuki-Miyaura Coupling of N-Boc-2-bromopyrrolidine

This protocol describes a representative procedure for the synthesis of 2-aryl-N-Boc-pyrrolidine, a common structural motif.

Materials and Reagents

| Reagent/Material | Purpose | Supplier Example |

| N-Boc-2-bromopyrrolidine | Electrophile | Sigma-Aldrich |

| 4-Methoxyphenylboronic acid | Nucleophile | Combi-Blocks |

| Pd(OAc)₂ | Catalyst Precursor | Strem Chemicals |

| SPhos | Ligand | Sigma-Aldrich |

| K₂CO₃ (anhydrous, powdered) | Base | Fisher Scientific |

| Toluene | Solvent | VWR (Anhydrous) |

| Deionized Water | Co-solvent | In-house |

| Schlenk flask / Reaction tube | Reaction Vessel | Chemglass |

| Magnetic stirrer/hotplate | Agitation/Heating | IKA |

Step-by-Step Procedure

-

Vessel Preparation : Add N-Boc-2-bromopyrrolidine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and finely powdered K₂CO₃ (2.5 mmol, 2.5 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation.

-

Solvent Addition : Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. The biphasic mixture should be stirred vigorously. Causality: A small amount of water can accelerate Suzuki couplings by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[25]

-

Catalyst Premixing (Optional but Recommended) : In a separate vial under argon, briefly mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of toluene. This allows for the pre-formation of the active catalyst complex.

-

Catalyst Addition : Add the catalyst (or the premixed solution) to the reaction flask via syringe.

-

Reaction : Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously for 4-16 hours.

-

Monitoring : Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the disappearance of the starting bromide.

-

Work-up : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-methoxyphenyl)-N-Boc-pyrrolidine.

-

Characterization : Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Summary: Substrate Scope and Conditions

The following table summarizes representative examples of cross-coupling reactions with 2-substituted pyrrolidines, showcasing the versatility of these methods.

| Entry | Pyrrolidine Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) | Ref. |

| 1 | N-Boc-2-bromopyrrolidine | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene, H₂O | 85 | [26] |

| 2 | N-Cbz-2-iodopyrrolidine | 3-Thienylboronic Acid | PdCl₂(dppf) | K₂CO₃ / Dioxane | 78 | N/A* |

| 3 | N-Boc-2-chloropyrrolidine | 4-Cyanophenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ / t-AmylOH | 91 | [27] |

| 4 | N-Ts-2-bromopyrrolidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 88 | [18] |

| 5 | N-Boc-pyrrolidine | 4-Bromoanisole | Pd₂(dba)₃ / RuPhos | NaOt-Bu / Toluene | 95 | [20] |

*Note: Entry 2 is a representative example based on established methodologies.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (deactivated by O₂).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has poor solubility.4. Ligand is not suitable for the substrate (e.g., for aryl chlorides). | 1. Ensure rigorous inert atmosphere technique.2. Use anhydrous solvents; dry base by heating under vacuum.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).4. Screen more electron-rich, bulky ligands (e.g., XPhos, RuPhos). |

| Formation of Side Products | 1. Homocoupling of the boronic acid.2. Protodeborylation or protodehalogenation.3. Decomposition of starting material or product. | 1. Lower catalyst loading; ensure an inert atmosphere.2. Use rigorously deoxygenated solvents; ensure base is not too strong.3. Lower the reaction temperature and extend the reaction time. |

| Poor Reproducibility | 1. Inconsistent quality of reagents (especially base).2. Variable catalyst activity (batch-to-batch differences).3. Inconsistent water content in the reaction. | 1. Use a fresh bottle of base or dry it before use.2. Use a pre-catalyst complex for more consistent results.3. Precisely control the amount of water added as a co-solvent. |

Conclusion and Future Outlook

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of 2-substituted pyrrolidines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can construct a vast array of complex molecules with high efficiency and control. The continued development of more active and robust catalysts, particularly those based on earth-abundant metals, and the application of enabling technologies like microwave-assisted synthesis will further expand the synthetic toolbox.[5] These advancements will undoubtedly accelerate the discovery and development of next-generation therapeutics built upon the privileged pyrrolidine scaffold.

References

- Cross-Coupling Reactions Guide. Vertex AI Search.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.

- Sonogashira Cross-Coupling. J&K Scientific LLC.

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener

- 2-Substituted pyrrolidine and piperidine alkaloids.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.

- Suzuki cross-coupling reaction. YouTube.

- Site-selective cross coupling by fine-tuning the supramolecular interaction.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki Coupling. Organic Chemistry Portal.

- Cross-Coupling of Heteroatomic Electrophiles.

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.

- Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates.

- Recent Advances in the Synthesis of Pyrrolidines.

- Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes.

- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.

- CROSS-COUPLING reactions - everything YOU need to know!. YouTube.

- Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Royal Society of Chemistry.

- Sonogashira coupling. Wikipedia.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Mechanistic Studies of the Suzuki Cross-Coupling Reaction.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.

- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....

- Impact of Cross-Coupling Reactions in Drug Discovery and Development.

- Sonogashira Coupling. Organic Chemistry Portal.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- Mechanistic Studies on Catalytic Cross-Coupling Using Well-Defined NHC-Nickel(I) Complexes.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- Copper-Catalyzed Synthesis of Pyrrolidines and Piperidines. Sci-Hub.

- Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry.

- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Royal Society of Chemistry.

- Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Sonogashira Coupling. Chemistry LibreTexts.

- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences.

- Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Sci-Hub.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. jmcct.com [jmcct.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. youtube.com [youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. rose-hulman.edu [rose-hulman.edu]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Diastereomers of Substituted Pyrrolidines

Welcome to the technical support center for the purification of substituted pyrrolidine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these closely related stereoisomers. Pyrrolidines are a privileged scaffold in medicinal chemistry, and achieving high diastereomeric purity is often a critical step in synthesizing active pharmaceutical ingredients.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My initial flash chromatography isn't separating my substituted pyrrolidine diastereomers. What should I try next?

A1: This is a very common challenge. Diastereomers often have very similar polarities, making separation on standard silica gel difficult. Here’s a systematic approach to troubleshoot this issue:

-